molecular formula C16H23Cl2NO2 B11177810 4-(2,4-dichlorophenoxy)-N,N-dipropylbutanamide

4-(2,4-dichlorophenoxy)-N,N-dipropylbutanamide

Cat. No.: B11177810
M. Wt: 332.3 g/mol
InChI Key: AKZYKMPBZSHBAP-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N,N-dipropylbutanamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to a butanamide backbone. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N,N-dipropylbutanamide typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives. The process begins with the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate is then reacted with butyric acid or its derivatives under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The final product is then purified through various techniques such as crystallization or distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N,N-dipropylbutanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N,N-dipropylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N,N-dipropylbutanamide involves its interaction with specific molecular targets in plants. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of signaling events that disrupt normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with structural similarities.

    Mecoprop (MCPP): A phenoxy herbicide used for similar applications.

Uniqueness

4-(2,4-Dichlorophenoxy)-N,N-dipropylbutanamide is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activity. Its dipropylbutanamide moiety differentiates it from other phenoxy herbicides, potentially offering advantages in terms of selectivity and efficacy .

Properties

Molecular Formula

C16H23Cl2NO2

Molecular Weight

332.3 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N,N-dipropylbutanamide

InChI

InChI=1S/C16H23Cl2NO2/c1-3-9-19(10-4-2)16(20)6-5-11-21-15-8-7-13(17)12-14(15)18/h7-8,12H,3-6,9-11H2,1-2H3

InChI Key

AKZYKMPBZSHBAP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CCCOC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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